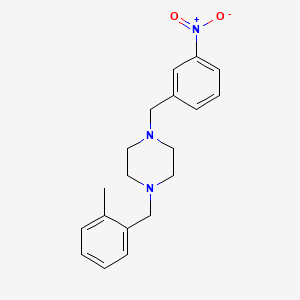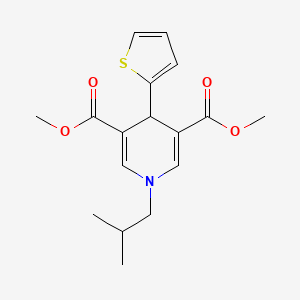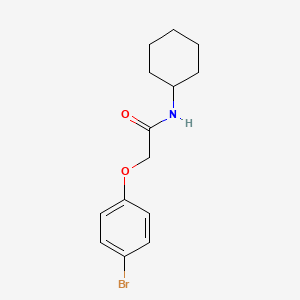![molecular formula C14H14BrN3O2S B5812379 ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate, also known as BBTMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BBTMC is a thiazole derivative that has a wide range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its wide range of biological activities, which makes it a versatile compound for various applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another potential direction is the study of the mechanism of action of this compound, which could provide insight into its potential applications in various fields. Additionally, the synthesis method of this compound could be further optimized to increase the yield of the compound and make it more accessible for research purposes.
Conclusion
In conclusion, this compound is a promising compound that has a wide range of biological activities and potential applications in various fields. Its synthesis method has been extensively studied, and its mechanism of action is still being investigated. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research. Further studies on this compound could lead to the development of new drugs and diagnostic agents for various diseases.
Métodos De Síntesis
Ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-bromobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate. The synthesis method of this compound has been extensively studied, and it has been reported that the yield of this compound can be increased by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been found to have various scientific research applications. One of the most significant applications of this compound is in the field of medicine, where it has been shown to have potential anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use as a diagnostic agent for various diseases.
Propiedades
IUPAC Name |
ethyl 2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-3-20-13(19)12-9(2)17-14(21-12)18-16-8-10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFAULJRDQMOLP-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NN=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)




![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)



![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)

